molecular formula C31H26N4O3S B11088513 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11088513
M. Wt: 534.6 g/mol
InChI Key: LKXBNWKYWINQNN-UHFFFAOYSA-N
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Description

5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a dihydropyridine core

Preparation Methods

The synthesis of 5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the furan ring, the introduction of the cyano group, and the coupling of the naphthalene moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions for large-scale manufacturing.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 5-CYANO-4-(FURAN-2-YL)-2-METHYL-N-(2-METHYLPHENYL)-6-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-14-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique structure and properties. Similar compounds include:

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound shares the furan ring and cyano group but lacks the naphthalene moiety and dihydropyridine core.

    2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)malononitrile: This compound has a similar furan ring structure but differs in its overall molecular composition and properties

Properties

Molecular Formula

C31H26N4O3S

Molecular Weight

534.6 g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H26N4O3S/c1-19-8-3-6-11-25(19)35-30(37)28-20(2)33-31(24(17-32)29(28)26-12-7-15-38-26)39-18-27(36)34-23-14-13-21-9-4-5-10-22(21)16-23/h3-16,29,33H,18H2,1-2H3,(H,34,36)(H,35,37)

InChI Key

LKXBNWKYWINQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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